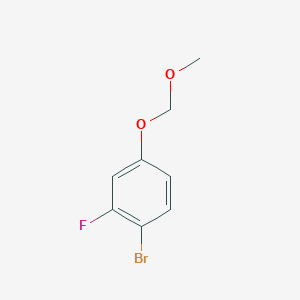

1-Bromo-2-fluoro-4-(methoxymethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-2-fluoro-4-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLJDMCLZGFGJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Bromo 2 Fluoro 4 Methoxymethoxy Benzene

Structure-Reactivity Relationships in Halogenated Aromatic Systems.msu.edulibretexts.orgnih.gov

The reactivity of an aromatic ring is profoundly influenced by its substituents, which can donate or withdraw electron density, thereby activating or deactivating the ring towards chemical reactions. libretexts.orgmasterorganicchemistry.com These effects are primarily categorized as inductive and resonance effects.

Influence of Halogen and Methoxymethoxy Substituents on Aromatic Ring Activation and Deactivation.masterorganicchemistry.com

The benzene (B151609) ring of 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene is substituted with two halogen atoms (bromine and fluorine) and a methoxymethoxy group. Each of these substituents exerts a unique electronic influence on the aromatic system.

Interactive Table: Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

| -Br (Bromo) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating, Ortho/Para-directing |

| -F (Fluoro) | Strongly Electron-withdrawing (-I) | Weakly Electron-donating (+R) | Deactivating, Ortho/Para-directing |

| -OCH₂OCH₃ (Methoxymethoxy) | Electron-withdrawing (-I) | Strongly Electron-donating (+R) | Activating, Ortho/Para-directing |

Steric and Electronic Effects on Reaction Pathways and Selectivity.masterorganicchemistry.comchembk.com

The regioselectivity of reactions involving this compound is dictated by both steric and electronic factors.

Electronic Effects: The directing influence of the substituents determines the position of attack on the aromatic ring. The strongly activating methoxymethoxy group directs incoming electrophiles to its ortho and para positions. The position para to the methoxymethoxy group is occupied by the fluorine atom. The two ortho positions are C3 and C5. The halogen atoms are also ortho, para-directors. The fluorine at C2 directs to C1 (occupied by Br) and C3. The bromine at C1 directs to C2 (occupied by F) and C6. The concerted effect of these groups makes the C3 and C5 positions the most electron-rich and therefore the most likely sites for electrophilic attack.

Steric Effects: Steric hindrance can also play a role in selectivity. The presence of the bromo and fluoro substituents adjacent to each other and ortho to the methoxymethoxy group may influence the approach of bulky reagents, potentially favoring attack at the less hindered C5 position over the C3 position, which is flanked by the fluoro group.

Carbon-Halogen Bond Reactivity

The carbon-halogen bonds in this compound are key sites of reactivity, enabling a variety of chemical transformations.

Nucleophilic Aromatic Substitution Pathways.google.com

Nucleophilic aromatic substitution (SₙAr) is a plausible reaction pathway for this molecule, particularly involving the displacement of one of the halogen atoms. This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgnih.gov

In this compound, the fluorine atom is a potent electron-withdrawing group. Its position ortho to the bromine atom makes the C-Br bond susceptible to nucleophilic attack. The reaction proceeds via the addition of a nucleophile to the carbon bearing the bromine, followed by the elimination of the bromide ion. libretexts.org The stability of the intermediate is crucial, and the electron-withdrawing nature of the adjacent fluorine atom significantly aids in delocalizing the negative charge. libretexts.org

Generation of Organometallic Reagents for Further Functionalization (e.g., Grignard Reagents, Organolithiums).nih.gov

The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in the formation of organometallic reagents.

Grignard Reagents: Treatment of this compound with magnesium metal would selectively form a Grignard reagent at the position of the bromine atom. wikipedia.org The resulting organomagnesium compound, 2-fluoro-4-(methoxymethoxy)phenylmagnesium bromide, is a powerful nucleophile that can be used in a wide range of carbon-carbon bond-forming reactions. However, a potential side reaction for ortho-fluoro-bromoaromatics is the formation of a benzyne (B1209423) intermediate. stackexchange.com Upon formation of the Grignard reagent, the carbanionic center can eliminate the adjacent fluoride (B91410), leading to a highly reactive benzyne species that can undergo subsequent reactions, such as Diels-Alder cycloadditions. stackexchange.com

Organolithium Reagents: Similarly, halogen-metal exchange using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures would preferentially occur at the C-Br bond to generate the corresponding aryllithium species. This provides another route to a potent nucleophile for further synthetic transformations.

Interactive Table: Relative Reactivity of C-X Bonds in Organometallic Formation

| Carbon-Halogen Bond | Bond Dissociation Energy (Approx. kJ/mol) | Reactivity towards Mg or R-Li | Primary Product | Potential Side Reaction |

| C-Br | ~285 | High | Grignard or Organolithium Reagent | - |

| C-F | ~485 | Low | Unreactive under standard conditions | Benzyne formation (if organometallic forms at C-Br) |

Oxidative Addition Processes

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. A critical step in the catalytic cycle of these reactions is the oxidative addition of the aryl halide to a low-valent metal center, typically palladium(0) or nickel(0). csbsju.eduresearchgate.net

The oxidative addition process involves the insertion of the metal center into the carbon-bromine bond. csbsju.edu The general reactivity trend for oxidative addition of aryl halides is C-I > C-Br > C-Cl >> C-F. nih.gov Consequently, the C-Br bond of this compound will readily undergo oxidative addition while the C-F bond remains intact. This chemoselectivity allows for the specific functionalization at the C1 position. The resulting aryl-palladium(II)-halide complex can then participate in subsequent steps of the catalytic cycle, such as transmetalation and reductive elimination, to form the desired cross-coupled product. csbsju.edu

Mechanistic Studies of Aryl Electrophiles with Low-Valent Metal Complexes

The reaction of aryl halides, such as this compound, with low-valent metal complexes is a cornerstone of modern organometallic chemistry, particularly in the context of cross-coupling reactions. The central mechanistic step is the oxidative addition of the aryl halide to a low-valent metal center, typically palladium(0). acs.orgchemrxiv.orgnih.gov This process involves the cleavage of the carbon-halogen bond (in this case, the C-Br bond) and the formation of two new bonds between the metal and the aryl group and the metal and the halide, respectively. This converts a Pd(0) complex into a Pd(II) species.

The mechanism for the oxidative addition of aryl halides can follow several pathways, with the two most prominent being a three-centered concerted mechanism and a more polar SNAr-like or nucleophilic displacement mechanism. acs.orgchemrxiv.org The preferred pathway is influenced by factors such as the nature of the halide, the ligands on the metal, and the electronic properties of the aryl halide. chemrxiv.org For aryl bromides, the reaction is often envisioned as proceeding through a concerted transition state. acs.org The reaction is generally initiated by the coordination of the aryl halide to the metal complex, sometimes forming an η²-arene prereaction complex, before the C-Br bond is cleaved. libretexts.orgresearchgate.net

Table 1: Generalized Steps in a Palladium-Catalyzed Cross-Coupling Reaction

| Step | Description |

| 1. Oxidative Addition | The aryl halide (Ar-X) reacts with the Pd(0) complex, cleaving the C-X bond and forming an Ar-Pd(II)-X intermediate. This is often the rate-determining step. nih.govuwindsor.ca |

| 2. Transmetalation / Amine Coordination | A second reactant (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig coupling) reacts with the Ar-Pd(II)-X complex, displacing the halide and forming a new Ar-Pd(II)-Nu intermediate. |

| 3. Reductive Elimination | The aryl group and the new nucleophilic group (Nu) are eliminated from the palladium center, forming the new C-Nu bond in the final product and regenerating the Pd(0) catalyst. |

Role of the Methoxymethoxy Group in Coordination Chemistry and Ligand Effects

The methoxymethoxy (MOM) group, with the structure -O-CH₂-O-CH₃, is primarily utilized in organic synthesis as a protecting group for hydroxyl functions due to its stability under a range of conditions, particularly basic and weakly acidic environments. adichemistry.comwikipedia.orgnih.gov However, in the context of reactions involving metal complexes, the MOM group's two ether oxygen atoms possess lone pairs of electrons, giving them Lewis base character.

These oxygen atoms can act as donor ligands, coordinating to a metal center. alfa-chemistry.com Ethers are generally considered weak, L-type ligands that act as σ-donors. wikipedia.org The coordination of ether oxygens to transition metals is a well-established phenomenon, with common examples including tetrahydrofuran (B95107) (THF) and dimethoxyethane (dme). wikipedia.org The interaction is typically weak, and ether ligands are often easily displaced by stronger ligands.

In the case of this compound, the oxygen atoms of the MOM group could potentially coordinate to the metal catalyst (e.g., palladium) involved in a cross-coupling reaction. This intramolecular coordination could influence the reaction by:

Stabilizing Intermediates: Coordination of an oxygen atom to the metal center could stabilize key intermediates in the catalytic cycle, such as the oxidative addition product.

Altering Reactivity: This interaction might affect the electron density at the metal center, thereby modulating its reactivity in subsequent steps like reductive elimination.

While the MOM group's primary function is protection, its potential role as a coordinating ligand should be considered, as such interactions can have subtle but significant effects on the efficiency and outcome of metal-catalyzed transformations. researchgate.net

Table 2: Potential Coordination Sites in this compound

| Atom/Group | Type of Interaction | Potential Role |

| Bromine (Br) | Halide Ligand | Forms a strong bond with the metal center after oxidative addition. |

| Aromatic Ring (π-system) | π-Coordination | Can form a prereaction π-complex with the metal center, facilitating oxidative addition. libretexts.orgresearchgate.net |

| MOM Group Oxygens (O) | σ-Donation (Lewis Base) | Can act as weak, intramolecular ligands, potentially stabilizing reaction intermediates. alfa-chemistry.comwikipedia.org |

Electrophilic and Nucleophilic Interaction Sites on the Aromatic Ring

The reactivity of the aromatic ring in this compound towards electrophilic and nucleophilic attack is governed by the electronic properties of its three substituents: bromo (-Br), fluoro (-F), and methoxymethoxy (-OCH₂OCH₃).

Methoxymethoxy (-OMOM) group: This is an alkoxy group, which is a strong activating group. pressbooks.pub The oxygen atom adjacent to the ring donates electron density via a strong +R (resonance) effect, which outweighs its -I (inductive) effect. quora.com This donation significantly increases the electron density at the ortho (C3, C5) and para (C1) positions, making the ring much more reactive than benzene and directing incoming electrophiles to these sites. pressbooks.pubyoutube.com

Fluoro (-F) and Bromo (-Br) groups: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive (-I) effect. byjus.com However, they are ortho-, para-directors because their lone pairs can donate electron density to the ring through a +R (resonance) effect, which stabilizes the carbocation intermediate (arenium ion) formed during ortho or para attack. unizin.orglibretexts.orgmasterorganicchemistry.com

In this compound, the powerful activating and ortho-, para-directing effect of the methoxymethoxy group at C4 dominates. It strongly activates the C3 and C5 positions (ortho to -OMOM). The C1 position (para to -OMOM) is already substituted. Therefore, the primary sites for electrophilic attack are C3 and C5.

Nucleophilic Aromatic Substitution (SNAr): Simple aryl halides are generally unreactive towards nucleophilic substitution. libretexts.org SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the halide) to stabilize the negatively charged intermediate (Meisenheimer complex). uomustansiriyah.edu.iq The subject molecule contains a strong electron-donating group (-OMOM), which makes the ring electron-rich and thus highly deactivated towards nucleophilic attack. Consequently, SNAr is very unfavorable under normal conditions. If forced under extreme conditions, the sites of nucleophilic interaction would be the carbons bearing the halogen leaving groups, C1 (bromo) and C2 (fluoro). libretexts.org

Table 3: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect | Directing Preference |

| -Br | C1 | Strong, Withdrawing | Weak, Donating | Deactivating | Ortho, Para |

| -F | C2 | Strong, Withdrawing | Weak, Donating | Deactivating | Ortho, Para |

| -OCH₂OCH₃ | C4 | Moderate, Withdrawing | Strong, Donating | Activating | Ortho, Para |

Advanced Spectroscopic and Structural Characterization of 1 Bromo 2 Fluoro 4 Methoxymethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for full structural confirmation.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the aromatic protons and the protons of the methoxymethyl (MOM) protecting group.

The three aromatic protons would appear in the typical aromatic region (approximately 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns (multiplicity) are influenced by the electronic effects of the bromine, fluorine, and methoxymethoxy substituents. The fluorine atom, in particular, would cause additional splitting (J-coupling) in the signals of nearby protons.

The methoxymethyl group would produce two distinct signals:

A singlet integrating to three protons for the methoxy (B1213986) group (-OCH₃), typically appearing around 3.3-3.6 ppm.

A singlet integrating to two protons for the methylene (B1212753) group (-OCH₂O-), expected to be further downfield, around 5.0-5.3 ppm, due to the deshielding effect of two adjacent oxygen atoms.

Table 1: Expected ¹H NMR Spectral Data

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic H (H-3) | Data not available | Doublet of doublets (dd) | Coupling to H-5 and the adjacent ¹⁹F nucleus is expected. |

| Aromatic H (H-5) | Data not available | Doublet of doublets (dd) | Coupling to H-3 and H-6 is expected. |

| Aromatic H (H-6) | Data not available | Doublet (d) | Coupling to H-5 is expected. |

| -OCH₂O- | ~5.0 - 5.3 | Singlet (s) | Methylene protons of the MOM group. |

| -OCH₃ | ~3.3 - 3.6 | Singlet (s) | Methyl protons of the MOM group. |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are anticipated: six for the aromatic carbons and two for the methoxymethyl group carbons. The chemical shifts are highly dependent on the attached substituents.

Aromatic Carbons: The carbon atom directly bonded to the fluorine (C-2) would exhibit a large C-F coupling constant, appearing as a doublet. The carbon bonded to bromine (C-1) would be significantly downfield. The carbon attached to the oxygen of the MOM ether (C-4) would also be downfield, while the other aromatic carbons (C-3, C-5, C-6) would appear at intermediate shifts.

Methoxymethyl Carbons: The methylene carbon (-OCH₂O-) is expected around 90-95 ppm, and the methoxy carbon (-OCH₃) would appear further upfield, typically around 55-60 ppm.

Table 2: Expected ¹³C NMR Spectral Data

| Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic C-1 (C-Br) | Data not available | Shift influenced by the inductive effect of bromine. |

| Aromatic C-2 (C-F) | Data not available | Expected to be a doublet due to strong ¹JCF coupling. |

| Aromatic C-3 | Data not available | |

| Aromatic C-4 (C-OMOM) | Data not available | Shift influenced by the ether oxygen. |

| Aromatic C-5 | Data not available | |

| Aromatic C-6 | Data not available | |

| -OCH₂O- | ~90 - 95 | Methylene carbon of the MOM group. |

| -OCH₃ | ~55 - 60 | Methyl carbon of the MOM group. |

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. nih.gov Since ¹⁹F is the only naturally occurring isotope of fluorine with 100% abundance, this method provides clear and unambiguous signals. For this compound, the spectrum would show a single resonance for the fluorine atom. The precise chemical shift of this signal provides insight into the electronic environment of the fluorine atom on the benzene (B151609) ring. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons, providing valuable information about its position relative to other substituents.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, confirming the relative positions of the aromatic hydrogens.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be critical for identifying the quaternary (non-protonated) carbons and confirming the placement of the bromine, fluorine, and methoxymethoxy groups on the aromatic ring. For instance, correlations from the -OCH₂O- protons to the C-4 aromatic carbon would confirm the position of the MOM group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It could be used to confirm the spatial proximity between the protons of the MOM group and the aromatic proton at the C-3 or C-5 position.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as FT-IR, measure the vibrations of bonds within a molecule. Each type of bond vibrates at a characteristic frequency, providing a "molecular fingerprint" that can be used to identify the functional groups present.

The FT-IR spectrum of this compound would display a series of absorption bands corresponding to the various functional groups in its structure. Analysis of these bands confirms the presence of the aromatic ring, the C-F and C-Br bonds, and the ether linkages of the methoxymethyl group.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Weak to medium bands typically observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium to strong bands from the methoxymethyl group, expected in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: Several characteristic bands in the 1450-1600 cm⁻¹ region, indicative of the benzene ring.

C-O Stretching: Strong, prominent bands for the ether linkages (C-O-C) of the MOM group, typically found in the 1000-1200 cm⁻¹ range.

C-F Stretching: A strong absorption band in the 1100-1300 cm⁻¹ region.

C-Br Stretching: A characteristic band in the fingerprint region, typically between 500-650 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

| C-O Stretch (Ether) | 1000 - 1200 | Strong |

| C-Br Stretch | 500 - 650 | Medium-Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Key expected vibrational modes in the FT-Raman spectrum would include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

C-C Stretching (in-ring): A series of bands in the 1600-1400 cm⁻¹ range are characteristic of the benzene ring.

C-F Stretching: A strong band is anticipated in the 1250-1000 cm⁻¹ region.

C-Br Stretching: This vibration is expected to appear at lower wavenumbers, generally in the 650-400 cm⁻¹ range.

Methoxymethoxy Group Vibrations: The C-O-C stretching vibrations of the ether and acetal (B89532) linkages will likely produce distinct bands in the 1200-1000 cm⁻¹ region. The CH₂ and CH₃ group vibrations will also be present.

A theoretical vibrational analysis performed on the closely related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, provides insight into the expected vibrational frequencies. researchgate.net The following table outlines the predicted prominent FT-Raman active modes for this compound based on this related data and general spectroscopic principles.

Table 1: Predicted FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretching | 3100 - 3000 |

| CH₃ Asymmetric/Symmetric Stretching | 2980 - 2870 |

| CH₂ Asymmetric/Symmetric Stretching | 2950 - 2850 |

| Aromatic C=C Stretching | 1610 - 1580 |

| Aromatic C=C Stretching | 1580 - 1550 |

| CH₂ Scissoring | 1470 - 1440 |

| In-plane C-H Bending | 1300 - 1000 |

| C-F Stretching | 1250 - 1100 |

| C-O-C Asymmetric Stretching | 1180 - 1130 |

| C-O-C Symmetric Stretching | 1080 - 1020 |

| Ring Breathing Mode | ~800 |

| C-Br Stretching | 650 - 400 |

Correlation of Characteristic Vibrational Modes with Molecular Structure and Conformation

The vibrational spectrum of this compound is intricately linked to its molecular structure and conformation. The positions and intensities of the vibrational bands are sensitive to the electronic effects of the substituents on the benzene ring and the spatial arrangement of the methoxymethoxy group.

The electron-donating methoxymethoxy group and the electron-withdrawing halogen atoms (bromine and fluorine) influence the electron density distribution within the benzene ring, which in turn affects the force constants of the C-C and C-H bonds, leading to shifts in their vibrational frequencies. The substitution pattern (1,2,4-trisubstituted) lowers the symmetry of the benzene ring, causing more of the fundamental vibrational modes to become active in both the IR and Raman spectra.

The conformation of the methoxymethoxy group (-OCH₂OCH₃) relative to the benzene ring is a key determinant of the finer details of the vibrational spectrum. Rotations around the C-O bonds can lead to different conformers, which may have distinct spectral signatures, particularly in the fingerprint region (below 1500 cm⁻¹). Computational studies on similar molecules have shown that the orientation of this group can influence the coupling between its internal vibrations and the vibrations of the aromatic ring. researchgate.net

For instance, the C-O-C stretching modes of the methoxymethoxy group are expected to be sensitive to its conformation. The coupling of these modes with the in-plane bending vibrations of the aromatic ring can provide information about the preferred orientation of this substituent. Similarly, the precise frequency of the C-Br and C-F stretching modes will be influenced by both electronic effects and potential steric interactions with the adjacent methoxymethoxy group. A comprehensive analysis of the vibrational spectrum, ideally supported by computational modeling, would be necessary to fully elucidate the conformational preferences of this compound in different physical states.

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₈H₈BrFO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).

Table 2: Calculated Exact Masses of Molecular Ions

| Isotope Combination | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| ⁷⁹Br | C₈H₈⁷⁹BrFO₂ | 233.9715 |

The fragmentation pathways of this compound under electron ionization (EI) can be predicted based on the relative stabilities of the resulting cations and neutral fragments. The following are plausible fragmentation pathways:

Loss of the Methoxymethyl Radical: A primary fragmentation is the cleavage of the ether bond, leading to the loss of a methoxymethyl radical (•CH₂OCH₃, 45 Da), resulting in a stable phenoxy cation.

[C₈H₈BrFO₂]⁺• → [C₇H₅BrFO]⁺ + •CH₂OCH₃

Loss of Formaldehyde (B43269): The methoxymethyl group can undergo rearrangement and eliminate formaldehyde (CH₂O, 30 Da).

Loss of a Bromine Radical: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br, 79 or 81 Da).

Loss of a Fluorine Radical: Cleavage of the C-F bond, though generally stronger than the C-Br bond, could lead to the loss of a fluorine radical (•F, 19 Da).

Cleavage of the Benzene Ring: At higher energies, fragmentation of the aromatic ring itself can occur.

Table 3: Predicted Major Fragment Ions in High-Resolution Mass Spectrometry

| Proposed Fragment | Molecular Formula | ⁷⁹Br Isotope m/z | ⁸¹Br Isotope m/z |

|---|---|---|---|

| [M - •CH₂OCH₃]⁺ | [C₇H₅BrFO]⁺ | 187.9508 | 189.9487 |

| [M - CH₂O]⁺• | [C₇H₈BrFO]⁺• | 203.9766 | 205.9745 |

| [M - •Br]⁺ | [C₈H₈FO₂]⁺ | 155.0499 | - |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination (if applicable)

A thorough search of the existing scientific literature and crystallographic databases did not yield any published X-ray crystal structures for this compound. Therefore, experimental data on its solid-state molecular and crystal structure, including bond lengths, bond angles, and crystal packing information, is not available at this time.

Should such a study be undertaken, it would provide valuable insights into the precise three-dimensional arrangement of the atoms, the conformation of the methoxymethoxy group in the solid state, and the nature of any intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing.

Computational Chemistry and Theoretical Studies of 1 Bromo 2 Fluoro 4 Methoxymethoxy Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

No published studies utilizing quantum chemical calculations such as Density Functional Theory (DFT) specifically for 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene were found.

Geometry Optimization and Conformational Landscape Analysis

There is no available data from geometry optimization or conformational analysis studies performed on this compound.

Electronic Structure and Molecular Orbital Analysis

Specific electronic structure and molecular orbital analyses for this compound are absent from the current scientific literature.

Frontier Molecular Orbitals (HOMO-LUMO) Energy Gap and Molecular Kinetic Stability

The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap, which are crucial for understanding molecular kinetic stability, have not been calculated for this compound.

Analysis of Charge Transfer within the Molecule

A detailed analysis of intramolecular charge transfer for this compound has not been reported.

Molecular Electrostatic Potential (MESP) Surface Analysis for Electrostatic Interactions

There are no published Molecular Electrostatic Potential (MESP) surface analyses to describe the electrostatic interactions of this compound.

Reactivity Descriptors and Fukui Functions for Predicting Reaction Sites

The calculation of reactivity descriptors and Fukui functions to predict the electrophilic, nucleophilic, and radical attack sites for this compound has not been documented in scientific research.

Natural Bond Orbital (NBO) Analysis for Understanding Hyperconjugation and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into a familiar language of Lewis structures, lone pairs, and bonding orbitals. This analysis is particularly insightful for understanding hyperconjugation and charge delocalization, which are key to the stability and reactivity of this compound.

Hyperconjugation involves the interaction of electrons in a filled bonding or non-bonding orbital with an adjacent empty or partially filled anti-bonding orbital. In this compound, significant hyperconjugative interactions are expected between the lone pairs of the oxygen, fluorine, and bromine atoms and the π* anti-bonding orbitals of the benzene (B151609) ring. These interactions lead to the delocalization of electron density from the substituents into the aromatic system.

The methoxymethoxy group (-OCH2OCH3), being an electron-donating group, is expected to contribute significantly to this delocalization through its oxygen lone pairs. The fluorine atom, despite its high electronegativity, can also donate electron density from its lone pairs to the ring. The bromine atom's participation in hyperconjugation is generally less pronounced than that of fluorine and oxygen.

Charge delocalization, a consequence of these hyperconjugative interactions, results in a more stable electronic configuration. NBO analysis quantifies these interactions through second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction and greater charge delocalization.

Below is a hypothetical data table illustrating the expected major hyperconjugative interactions and their stabilization energies in this compound, as would be predicted by an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O (methoxy) | π* (Car-Car) | 15.5 |

| LP (2) O (methoxy) | σ* (Car-H) | 2.1 |

| LP (1) F | π* (Car-Car) | 4.2 |

| LP (2) F | σ* (Car-Br) | 1.8 |

| LP (1) Br | π* (Car-Car) | 2.5 |

Note: This data is illustrative and represents typical values for similar structures.

Solvation Models and Environmental Effects on Reactivity Parameters (e.g., Polarizable Continuum Model, PCM)

The reactivity of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational solvation models are employed to predict these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. wikipedia.org This approach allows for the calculation of molecular properties in different solvents, providing insights into how the solvent affects reactivity parameters such as reaction rates and equilibrium constants.

For this compound, a polar molecule, the choice of solvent is expected to have a notable impact on its reactivity. In a polar solvent, the molecule's dipole moment will interact with the dielectric continuum of the solvent, leading to stabilization. This stabilization can affect the energies of the ground state, transition states, and products of a reaction, thereby altering the reaction's kinetic and thermodynamic profile.

For instance, in a nucleophilic aromatic substitution reaction, a polar solvent would likely stabilize the charged intermediate (Meisenheimer complex) more than the neutral reactants, thus lowering the activation energy and increasing the reaction rate. Conversely, in a non-polar solvent, the stabilization of polar intermediates would be less pronounced.

The following interactive table presents hypothetical data on the calculated dipole moment and solvation energy of this compound in various solvents using the PCM model.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | Solvation Energy (kcal/mol) |

| Gas Phase | 1 | 2.8 | 0 |

| Hexane | 1.88 | 3.1 | -2.5 |

| Dichloromethane | 8.93 | 3.5 | -5.8 |

| Acetonitrile | 37.5 | 3.8 | -7.2 |

| Water | 78.4 | 4.0 | -8.5 |

Note: This data is illustrative and based on general principles of solvation effects on similar aromatic compounds.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the transition state geometry and calculating its energy is crucial for determining the activation energy (energy barrier) of a reaction. A higher energy barrier corresponds to a slower reaction rate.

For a potential reaction involving this compound, such as a Suzuki coupling or a nucleophilic substitution, transition state calculations would be performed to identify the geometry of the transition state and its energy relative to the reactants. These calculations are computationally demanding and require sophisticated algorithms to locate the saddle point.

The following table provides a hypothetical comparison of activation energies for a proposed nucleophilic aromatic substitution on this compound in different solvents, as would be determined from transition state calculations.

| Solvent | Activation Energy (ΔG‡) (kcal/mol) |

| Gas Phase | 35.2 |

| Hexane | 33.8 |

| Acetonitrile | 28.5 |

Note: This data is hypothetical and serves to illustrate the influence of the solvent on reaction barriers.

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that it indeed connects the desired reactants and products. uni-muenchen.demolcas.org The IRC is the minimum energy path on the potential energy surface that leads downhill from the transition state to the reactants in one direction and to the products in the other. uni-muenchen.de

By following the IRC, chemists can visualize the geometric changes that occur as the reaction progresses, providing a detailed movie of the reaction mechanism at the molecular level. This analysis is essential for verifying the calculated reaction pathway and gaining a deeper understanding of the bond-breaking and bond-forming processes. For a reaction of this compound, an IRC analysis would trace the trajectory from the transition state, confirming its connection to the initial substituted benzene and the final product of the substitution.

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Intermediate in the Synthesis of Highly Functionalized Aromatic Compounds

The structure of 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene is tailor-made for its role as a key intermediate. The bromine atom provides a reactive handle for the introduction of various substituents through cross-coupling chemistry. The fluorine atom, in addition to influencing the electronic properties of the aromatic ring, can also play a role in modulating the biological activity and physicochemical properties of the final products, a common strategy in medicinal chemistry. The protected hydroxyl group offers a latent site for further functionalization or for directing metallation reactions. This trifunctional nature allows for a stepwise and controlled elaboration of the aromatic core, leading to the synthesis of highly substituted benzene (B151609) derivatives that would be challenging to prepare through other methods.

Precursor for Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions

The presence of the aryl bromide moiety makes this compound an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds. In this reaction, an organoboron compound, such as a boronic acid or boronic ester, is coupled with an organohalide in the presence of a palladium catalyst and a base. This compound can readily participate in Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the position of the bromine atom. This reaction is highly valued for its mild conditions and tolerance of a broad array of functional groups.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| This compound | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl compound |

Negishi and Stille Coupling Reactions

Buchwald-Hartwig Amination

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction couples an amine with an aryl halide. This compound can be effectively coupled with a diverse range of primary and secondary amines, as well as other nitrogen-containing nucleophiles, to produce substituted anilines. These products are important substructures in many pharmaceuticals and functional materials.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction provides a direct route to aryl alkynes, which are valuable intermediates for the synthesis of more complex structures, including conjugated polymers and natural products. This compound can undergo Sonogashira coupling to introduce an alkynyl group onto the aromatic ring.

Table 2: Overview of Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Organoboron | C-C |

| Negishi | Organozinc | C-C |

| Stille | Organotin | C-C |

| Buchwald-Hartwig | Amine | C-N |

| Sonogashira | Terminal Alkyne | C-C (sp) |

Building Block for the Construction of Complex Molecular Architectures

The true utility of this compound is realized in its application as a foundational piece for the assembly of intricate molecular structures. Through a sequence of the aforementioned cross-coupling reactions, chemists can systematically build up complexity from this relatively simple starting material. For example, a Suzuki-Miyaura coupling could be performed first to introduce a new aryl group, followed by a Buchwald-Hartwig amination at a different position (if another leaving group is present or introduced), and finally, deprotection of the methoxymethyl ether to reveal the phenol (B47542) for further modification. This modular approach is central to the efficient synthesis of novel drug candidates, organic electronic materials, and other high-value chemical entities. While specific, detailed research findings on the extensive use of this particular compound in multi-step syntheses are not broadly documented in publicly accessible literature, its structural motifs are indicative of its high potential in such applications.

Synthesis of Indole Derivatives and Other Heterocyclic Scaffolds

This compound is a polysubstituted aromatic compound featuring bromine, fluorine, and a methoxymethyl (MOM) protected phenol. These functional groups provide multiple reactive sites for various organic transformations. The presence of bromine and fluorine atoms on the benzene ring allows for regioselective cross-coupling reactions, which are fundamental in the construction of complex molecular architectures, including heterocyclic scaffolds.

Despite its potential as a building block, a review of available scientific literature does not provide specific examples or detailed research findings on the direct application of this compound in the synthesis of indole derivatives. However, the general utility of bromo-fluoro-anilines and related precursors in forming heterocyclic systems like indoles is well-established. For instance, compounds such as 6-Bromo-4-fluoro-1H-indole represent target structures where a bromo-fluorobenzene derivative could theoretically be a precursor. chemscene.com The carbon-bromine bond can be utilized in transition-metal-catalyzed reactions, such as Buchwald-Hartwig or Suzuki couplings, to form key carbon-nitrogen or carbon-carbon bonds necessary for constructing the indole ring. The fluoro substituent can influence the electronic properties of the ring and provide a site for further functionalization.

Development of Advanced Medicinal Chemistry Intermediates

In the field of medicinal chemistry, halogenated aromatic compounds are crucial intermediates for the synthesis of Active Pharmaceutical Ingredients (APIs). The specific substitution pattern of this compound makes it a potentially valuable intermediate. The methoxymethoxy group serves as a protecting group for the phenolic hydroxyl, which can be deprotected under specific acidic conditions to reveal a reactive phenol for further derivatization.

While direct applications of this compound in drug development are not extensively documented in the literature, the utility of similar structures is known. For example, 1-Bromo-2-chloro-4-fluorobenzene is a key building block in the synthesis of brilanestrant, a selective estrogen receptor degrader for breast cancer treatment. ossila.com Similarly, p-Bromo Fluoro Benzene is recognized as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals through reactions like Suzuki coupling. adpharmachem.com These examples highlight the role of bromo-fluoro-benzene scaffolds in creating complex molecules with therapeutic properties. The presence of the protected phenol in this compound adds another layer of synthetic utility, allowing for the introduction of ether or ester linkages commonly found in drug molecules.

Interactive Data Table: Properties of this compound and Related Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications/Potential |

| This compound | C8H8BrFO2 | 235.05 | Potential intermediate for heterocycles, medicinal chemistry, and functional materials. |

| 1-Bromo-2-chloro-4-fluorobenzene | C6H3BrClF | 209.45 | Intermediate for API synthesis (e.g., brilanestrant). ossila.com |

| p-Bromo Fluoro Benzene | C6H4BrF | 175.00 | Intermediate in pharmaceuticals and agrochemicals via cross-coupling reactions. adpharmachem.com |

| 6-Bromo-4-fluoro-1H-indole | C8H5BrFN | 214.03 | A heterocyclic compound, representing a potential synthetic target. chemscene.com |

Potential in Derivatization for Functional Materials (e.g., Polymers, Dyes, Liquid Crystals)

The unique combination of substituents on this compound suggests its potential for use in the development of functional materials. The bromo and fluoro groups can influence the electronic and physical properties of resulting materials, such as polymers, dyes, and liquid crystals.

In the area of material science, there is documented use of structurally similar compounds in the synthesis of liquid crystals. For instance, 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene is a material used in the preparation of new-generation liquid crystal materials. nih.gov The presence of fluorine atoms in such molecules is crucial for tuning the dielectric anisotropy, a key property of liquid crystals used in display technologies. A patent also describes the use of various fluoro-substituted benzene derivatives in liquid crystal preparations. google.com This suggests a strong potential for this compound to serve as a precursor for novel liquid crystalline compounds, where the methoxymethoxy group could be deprotected and derivatized to form part of the final liquid crystal structure.

Future Research Directions and Emerging Opportunities

Development of Novel and More Sustainable Synthetic Routes to Halogenated Aromatics

The development of environmentally benign and efficient methods for the synthesis of halogenated aromatics is a primary goal in modern organic chemistry.

Traditional halogenation methods often employ hazardous reagents and produce significant waste. wordpress.com Green chemistry principles aim to mitigate these issues by designing safer and more efficient processes. wordpress.comtaylorfrancis.com Future research will likely focus on several key areas:

Catalytic Systems: The use of catalysts, such as zeolites, can enable highly selective chlorination reactions using greener agents like trichloroisocyanuric acid (TCCA). researchgate.net Research into analogous systems for bromination and fluorination is a promising avenue.

Oxidative Halogenation: The use of clean oxidants like hydrogen peroxide or oxygen in conjunction with halide salts presents a sustainable alternative to traditional methods. rsc.org Vanadium and molybdenum complexes have shown promise as catalysts for these oxidative halogenation reactions. rsc.org

In Situ Reagent Generation: Generating hazardous reagents like molecular bromine in situ from safer precursors, such as reacting sodium hypochlorite (B82951) with hydrobromic acid, can significantly improve safety, especially when implemented in continuous flow systems. nih.gov

Alternative Solvents: Exploring the use of less hazardous and recyclable solvents is crucial. Deep eutectic solvents, for example, have been shown to be effective and reusable in the bromination of certain aromatic compounds. researchgate.net

Avoiding Hazardous Reagents: There is a continued effort to replace hazardous reagents like molecular bromine (Br₂) and N-bromosuccinimide (NBS) with safer alternatives. wordpress.comacsgcipr.org While NBS is considered less hazardous than Br₂, it still generates byproducts that need to be managed. wordpress.com

| Green Chemistry Approach | Key Advantages | Example/Area of Focus |

| Catalytic Systems | High selectivity, reduced waste | Zeolite-catalyzed chlorination with TCCA researchgate.net |

| Oxidative Halogenation | Use of clean oxidants, sustainability | V/Mo-catalyzed reactions with H₂O₂ rsc.org |

| In Situ Reagent Generation | Enhanced safety, avoids storage of hazardous materials | In-flow generation of Br₂ from NaOCl/HBr nih.gov |

| Alternative Solvents | Reduced environmental impact, recyclability | Deep eutectic solvents for bromination researchgate.net |

The ability to selectively functionalize one halogen atom in the presence of others on an aromatic ring is a significant challenge and a key area of research. uni-muenchen.de This selectivity allows for the stepwise and controlled synthesis of complex molecules.

Future research will likely focus on:

Developing Orthogonal Reactivities: Designing reaction conditions where different halogen atoms (e.g., bromine vs. fluorine) exhibit distinct reactivities, allowing for selective transformations.

Directing Group Strategies: Employing directing groups to control the regioselectivity of metalation or cross-coupling reactions on polyhalogenated aromatic rings.

Catalyst Control: Fine-tuning catalyst and ligand systems to differentiate between C-Br and C-F bonds, enabling selective activation and functionalization. This is particularly important in cross-coupling reactions where the reactivity of aryl halides typically follows the trend I > Br > Cl > F. psu.edu

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new catalysts and reagents. nih.gov

Future applications in the context of halogenated aromatics include:

Predicting Reaction Selectivity: Using density functional theory (DFT) and other computational methods to predict the chemo- and regioselectivity of reactions involving polyhalogenated substrates. nih.gov

Catalyst Design: Modeling catalyst-substrate interactions to design new ligands and metal complexes with enhanced activity and selectivity for specific transformations of aryl halides.

Understanding Reaction Mechanisms: Elucidating the detailed mechanisms of catalytic cycles and other complex reactions, which can guide the optimization of reaction conditions. researchgate.netmaterialsmodeling.org

Property Prediction: Simulating the electronic and physical properties of novel halogenated compounds to identify promising candidates for specific applications. nih.gov

Integration of 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene into Automated and Flow Chemistry Platforms

Automated synthesis and flow chemistry offer significant advantages over traditional batch processing, including improved safety, reproducibility, and scalability. syrris.comrsc.org The integration of building blocks like this compound into these platforms is a key area for future development.

Key opportunities include:

High-Throughput Experimentation: Using automated platforms to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to optimize the synthesis and functionalization of the target compound. nih.govresearchgate.net

On-Demand Synthesis: Developing flow chemistry protocols for the safe and efficient on-demand synthesis of the compound and its derivatives, minimizing the need to store large quantities of potentially reactive intermediates. nih.gov

Library Synthesis: Utilizing automated flow systems to generate libraries of diverse molecules from this compound for applications in drug discovery and materials science. syrris.comresearchgate.net

Process Intensification: Flow chemistry allows for enhanced heat and mass transfer, which can lead to higher yields and shorter reaction times compared to batch processes. rsc.org

Design of Next-Generation Building Blocks and Scaffolds for Diverse Chemical Applications

Halogenated aromatic compounds are crucial starting materials for the construction of more complex molecular architectures. acs.orgresearchgate.net Research in this area focuses on leveraging the unique properties of these building blocks to create novel functional molecules.

Future directions include:

Fluorinated Scaffolds: The presence of fluorine can significantly impact the biological activity and physicochemical properties of a molecule. beilstein-journals.org this compound serves as a precursor to novel fluorinated scaffolds for medicinal chemistry.

Polycyclic Aromatic Hydrocarbons (PAHs): Using on-surface Ullmann-type coupling reactions of aryl halides to synthesize well-defined low-dimensional covalent structures with tailored electronic properties. acs.orgmdpi.com

Halogen Bonding Motifs: Exploring the role of halogen bonding in crystal engineering and the design of supramolecular materials. The distinct electronic properties of bromine and fluorine can be used to direct the self-assembly of molecules into desired architectures. acs.org

Multifunctional Arenes: Developing synthetic strategies that allow for the selective, sequential functionalization of the bromine and fluorine positions, as well as the aromatic ring itself, to create highly complex and functionalized molecules from a single starting material. researchgate.net

Q & A

What are the optimal synthetic routes for 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves halogenation and functional group protection. A common route starts with fluorobenzene derivatives, where bromination is achieved using N-bromosuccinimide (NBS) or bromine (Br₂) under radical initiation (e.g., AIBN) or Lewis acid catalysis (e.g., FeCl₃) . The methoxymethoxy group is introduced via nucleophilic substitution using methoxymethyl chloride in the presence of a base like NaH. Key considerations:

- Temperature: Bromination at 0–25°C minimizes side reactions.

- Solvent: Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity for substitution steps.

- Purification: Column chromatography (silica gel, hexane/EtOAc) is critical for isolating the product from dihalogenated byproducts .

How can advanced spectroscopic techniques resolve structural ambiguities in halogenated methoxymethoxybenzenes?

Level: Advanced

Methodological Answer:

Structural confirmation requires a combination of techniques:

- NMR: ¹H/¹³C NMR identifies substitution patterns. For example, the methoxymethoxy group shows distinct δ 3.3–3.5 ppm (OCH₃) and δ 4.6–4.8 ppm (OCH₂O) . Coupling constants (³JHF) in ¹⁹F NMR clarify fluorine positioning .

- X-ray Crystallography: SHELX software refines crystal structures, resolving steric effects from bulky substituents. For example, torsion angles between the methoxymethoxy group and the benzene ring impact reactivity .

- HRMS: High-resolution mass spectrometry confirms molecular formula, distinguishing isomers (e.g., bromine vs. chlorine positional isomers) .

What strategies mitigate competing reactions during functionalization of this compound in cross-coupling reactions?

Level: Advanced

Methodological Answer:

Competing pathways (e.g., dehalogenation, ether cleavage) are minimized through:

- Catalyst Selection: Pd(PPh₃)₄ or XPhos ligands enhance Suzuki-Miyaura coupling selectivity for bromine over fluorine .

- Protection/Deprotection: Temporary silyl protection of the methoxymethoxy group prevents undesired cleavage under basic conditions .

- Solvent Optimization: EtOH/H₂O mixtures stabilize intermediates in Ullmann couplings, reducing aryl-aryl homocoupling .

How should researchers design biological assays to evaluate the bioactivity of this compound?

Level: Advanced

Methodological Answer:

Bioactivity studies require:

- Target Selection: Prioritize enzymes with halogen-binding pockets (e.g., cytochrome P450, kinases). The bromine atom may act as a hydrogen-bond acceptor .

- In Vitro Assays: Use fluorescence-based assays (e.g., FRET) to monitor interactions with biomolecules. For antimicrobial testing, follow CLSI guidelines with Candida albicans or E. coli models .

- Toxicity Profiling: MTT assays on HEK293 or HepG2 cells assess cytotoxicity. Compare IC₅₀ values with structurally similar compounds (e.g., 1-Bromo-4-chloro analogs) .

What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

Level: Advanced

Methodological Answer:

- DFT Calculations: Gaussian or ORCA software models transition states. The electron-withdrawing methoxymethoxy group lowers the LUMO energy, favoring attack at the brominated position .

- Molecular Dynamics (MD): Simulates solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Polar solvents stabilize charged intermediates in SNAr mechanisms .

- SAR Analysis: Comparative studies with analogs (e.g., 1-Bromo-4-(trifluoromethyl)benzene) quantify substituent effects on Hammett σ values .

How do steric and electronic effects influence the regioselectivity of this compound in Pd-catalyzed couplings?

Level: Advanced

Methodological Answer:

- Steric Effects: The methoxymethoxy group at the 4-position directs coupling to the less-hindered 1-bromo position. Bulky ligands (e.g., t-BuBrettPhos) enhance selectivity for mono-coupling .

- Electronic Effects: Fluorine’s -I effect deactivates the 2-position, reducing competing coupling at that site. Hammett plots correlate substituent σ values with reaction rates .

What are the challenges in purifying this compound, and how are they addressed?

Level: Basic

Methodological Answer:

Challenges include separating halogenated isomers and removing trace solvents. Solutions:

- Chromatography: Gradient elution (hexane → EtOAc) resolves bromo/chloro analogs with ΔRf ~0.1 .

- Recrystallization: Use ethanol/water mixtures; the compound’s low solubility in cold water aids crystallization .

- Analytical QC: GC-MS monitors purity (>95%); residual DMF is detected via ¹H NMR (δ 2.7–2.9 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.